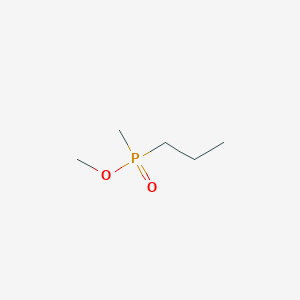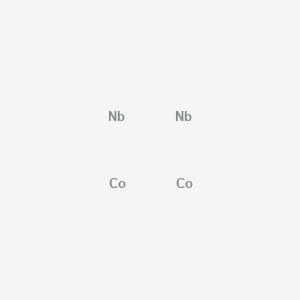
Cobalt;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are of significant interest due to their unique properties, which make them suitable for various industrial and scientific applications. Cobalt is a transition metal known for its magnetic properties, while niobium is known for its high melting point and superconducting properties. Together, they form compounds that exhibit a range of desirable characteristics, including high strength, corrosion resistance, and catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including:
Arc Melting: This method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon.
Co-precipitation: This involves the simultaneous precipitation of cobalt and niobium salts from a solution, followed by calcination to form the desired compound.
Hydrothermal Synthesis: This method involves reacting cobalt and niobium precursors in an aqueous solution at high temperatures and pressures to form nanostructured compounds.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are typically produced using high-temperature methods such as arc melting or induction melting. These methods allow for the precise control of composition and microstructure, which is essential for producing high-performance materials.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including:
Oxidation: Cobalt-niobium compounds can be oxidized to form oxides such as cobalt niobium oxide (CoNb2O6).
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form metallic cobalt and niobium.
Substitution: Cobalt-niobium compounds can undergo substitution reactions where one element is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of cobalt-niobium compounds include:
Hydrogen: Used for reduction reactions.
Oxygen: Used for oxidation reactions.
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds include:
Cobalt Niobium Oxide (CoNb2O6): Formed through oxidation reactions.
Metallic Cobalt and Niobium: Formed through reduction reactions.
Applications De Recherche Scientifique
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Superalloys: Cobalt-niobium compounds are used in the development of high-performance superalloys for aerospace and industrial applications.
Energy Storage: These compounds are used in the development of advanced energy storage systems, such as batteries and supercapacitors.
Biomedical Applications: Cobalt-niobium compounds are being explored for use in medical implants and other biomedical devices due to their biocompatibility and corrosion resistance.
Mécanisme D'action
The mechanism of action of cobalt-niobium compounds depends on their specific application. For example, in catalytic applications, the redox properties of cobalt and the acid properties of niobium work synergistically to enhance catalytic activity and selectivity . In superalloys, the combination of cobalt and niobium improves mechanical properties and high-temperature performance by stabilizing the microstructure and increasing the γ’-solvus temperature .
Comparaison Avec Des Composés Similaires
Cobalt-niobium compounds can be compared with other similar compounds, such as:
Cobalt-Tantalum Compounds: Like niobium, tantalum is a refractory metal with high melting points and similar chemical properties.
Nickel-Niobium Compounds: These compounds are also used in superalloys and catalytic applications.
List of Similar Compounds
- Cobalt-Tantalum Compounds
- Nickel-Niobium Compounds
- Cobalt-Chromium Compounds
- Cobalt-Molybdenum Compounds
Propriétés
Numéro CAS |
823797-40-6 |
|---|---|
Formule moléculaire |
Co2Nb2 |
Poids moléculaire |
303.6791 g/mol |
Nom IUPAC |
cobalt;niobium |
InChI |
InChI=1S/2Co.2Nb |
Clé InChI |
PGBNDPRIYIMLLF-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Nb].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
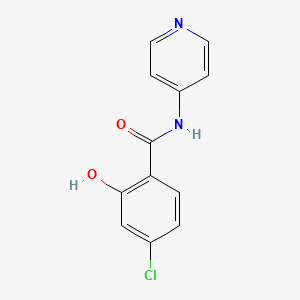


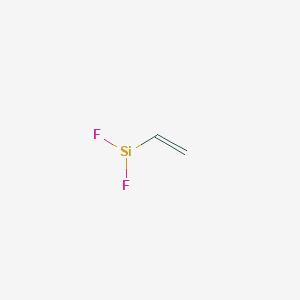
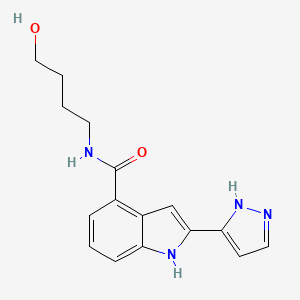
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
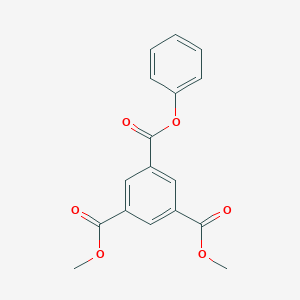
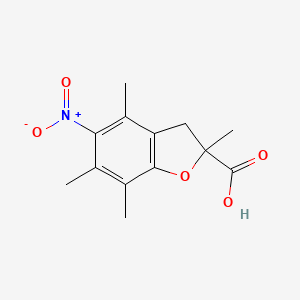
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
